molecular formula C16H15F3N2 B1411984 Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine CAS No. 1776184-17-8

Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine

Cat. No.: B1411984
CAS No.: 1776184-17-8
M. Wt: 292.3 g/mol
InChI Key: QSSOSDRPEFXAOF-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine is a complex organic compound that features a cyclopropyl group, a trifluoromethylphenyl group, and a pyridinylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the use of organoboron reagents and palladium catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[4-(trifluoromethyl)phenyl]methanone
  • Cyclopropyl-[4-(trifluoromethoxy)phenyl]methanone

Uniqueness

Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine is unique due to its combination of a cyclopropyl group, a trifluoromethylphenyl group, and a pyridinylmethylamine group. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)14-3-1-12(2-4-14)13-7-11(8-20-10-13)9-21-15-5-6-15/h1-4,7-8,10,15,21H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSOSDRPEFXAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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